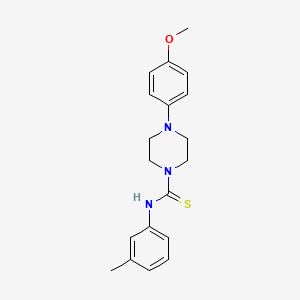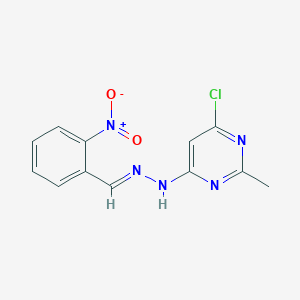![molecular formula C17H26N2O3S B5881055 1-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5881055.png)
1-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]piperazine, also known as CSP, is a chemical compound that belongs to the class of piperazine derivatives. It is widely used in scientific research as a pharmacological tool to study the effects of blocking certain receptors in the brain and nervous system. In
Wirkmechanismus
1-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]piperazine acts as a competitive antagonist at the 5-HT7 receptor, binding to the receptor and preventing the binding of serotonin. This leads to a decrease in the activity of the receptor, which may have downstream effects on neurotransmitter release and neuronal activity. This compound also blocks the activity of the TRPV1 receptor by binding to a specific site on the receptor and preventing the binding of ligands that activate the receptor. This leads to a decrease in pain sensation and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to decrease anxiety-like behavior in rats, suggesting that it may have anxiolytic effects. This compound has also been shown to increase slow-wave sleep in rats, suggesting that it may have sedative effects. In addition, this compound has been shown to decrease pain sensation and inflammation in animal models of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]piperazine is its high potency and selectivity for the 5-HT7 receptor and TRPV1 receptor. This allows researchers to study the effects of blocking these receptors with high precision. Another advantage is its relatively low toxicity, which allows for its use in a wide range of experimental conditions. However, one limitation of this compound is its limited solubility in aqueous solutions, which may limit its use in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 1-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]piperazine. One area of interest is the development of new analogs of this compound with improved pharmacological properties, such as increased solubility and selectivity for specific receptors. Another area of interest is the investigation of the effects of this compound on other receptors and neurotransmitter systems, such as the dopaminergic and noradrenergic systems. Finally, the therapeutic potential of this compound for the treatment of psychiatric and neurological disorders should be further explored in preclinical and clinical studies.
Synthesemethoden
The synthesis of 1-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]piperazine involves the reaction of 1-cyclohexylpiperazine with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under reflux conditions in an organic solvent such as dichloromethane or chloroform. The product is then purified by column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
1-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]piperazine is widely used in scientific research to study the effects of blocking certain receptors in the brain and nervous system. It has been shown to be a potent and selective antagonist of the 5-HT7 receptor, which is involved in the regulation of mood, cognition, and sleep. This compound has also been shown to block the activity of the TRPV1 receptor, which is involved in pain sensation and inflammation. These findings suggest that this compound may have therapeutic potential for the treatment of psychiatric disorders such as depression and anxiety, as well as chronic pain conditions.
Eigenschaften
IUPAC Name |
1-cyclohexyl-4-(4-methoxyphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-22-16-7-9-17(10-8-16)23(20,21)19-13-11-18(12-14-19)15-5-3-2-4-6-15/h7-10,15H,2-6,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWLUXDITUUWQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{[(dimethylamino)carbonyl]oxy}phenyl benzoate](/img/structure/B5880996.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]propanamide](/img/structure/B5881001.png)


![N-[2-(4-methoxyphenyl)ethyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5881023.png)

![2-chloro-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5881037.png)
![1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5881049.png)
hydrazone](/img/structure/B5881073.png)

![N,N-dimethyl-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide](/img/structure/B5881081.png)